![molecular formula C20H22N2O2 B1436191 (9R,12R,13Z,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one CAS No. 3911-19-1](/img/structure/B1436191.png)
(9R,12R,13Z,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one
Descripción general
Descripción
La Mitoridina es un compuesto conocido por sus propiedades vasoconstrictoras y antihipertensivas, utilizado principalmente para tratar afecciones como la hipotensión ortostática. Funciona aumentando la presión arterial a través de la vasoconstricción, lo que la convierte en un valioso agente terapéutico para el manejo de condiciones de baja presión arterial .
Mecanismo De Acción
La Mitoridina es un profármaco que forma el metabolito activo, desglimidodrina. La desglimidodrina actúa como agonista en los receptores alfa-adrenérgicos en la vasculatura arteriolar y venosa. Esta activación aumenta el tono vascular y eleva la presión arterial . Los objetivos moleculares incluyen los receptores alfa-1 adrenérgicos, y las vías implicadas están relacionadas principalmente con la vasoconstricción .
Compuestos similares:
Fludrocortisona: Otro agente utilizado para tratar la hipotensión ortostática, pero funciona aumentando la retención de sodio y el volumen sanguíneo.
Singularidad de la Mitoridina: La singularidad de la Mitoridina reside en su acción directa sobre los receptores alfa-adrenérgicos, proporcionando un aumento rápido y eficaz de la presión arterial. A diferencia de la fludrocortisona, que afecta el volumen sanguíneo, o la droxidopa, que depende de la conversión a noradrenalina, la Mitoridina estimula directamente la vasoconstricción .
Análisis Bioquímico
Biochemical Properties
Mitoridine plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. Mitoridine’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, Mitoridine has been shown to bind to certain proteins, influencing their function and stability. These interactions are essential for understanding the compound’s overall biochemical behavior and potential therapeutic effects .
Cellular Effects
Mitoridine exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Mitoridine can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Furthermore, Mitoridine has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins. This can lead to changes in the expression levels of genes involved in critical cellular functions, such as apoptosis, cell cycle regulation, and metabolic processes .
Molecular Mechanism
The molecular mechanism of Mitoridine involves several key interactions at the molecular level. Mitoridine binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, Mitoridine can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, Mitoridine can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can result in significant changes in cellular processes, such as metabolism, signal transduction, and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mitoridine can change over time due to factors such as stability, degradation, and long-term cellular effects. Mitoridine has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. In vitro studies have shown that prolonged exposure to Mitoridine can lead to changes in cellular metabolism and gene expression, which may have implications for its therapeutic use .
Dosage Effects in Animal Models
The effects of Mitoridine in animal models can vary significantly with different dosages. At low doses, Mitoridine has been shown to have beneficial effects, such as modulating blood pressure and improving cerebral blood circulation. At higher doses, Mitoridine can exhibit toxic or adverse effects, such as arrhythmia and sedation. These threshold effects are crucial for determining the appropriate dosage for therapeutic applications and for understanding the compound’s safety profile .
Metabolic Pathways
Mitoridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways involves its metabolism by cytochrome P450 enzymes, which convert Mitoridine into its active metabolites. These metabolites can then participate in further biochemical reactions, influencing metabolic flux and metabolite levels. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs .
Transport and Distribution
Mitoridine is transported and distributed within cells and tissues through specific transporters and binding proteins. For instance, the peptide transporter 1 (PEPT1) has been shown to facilitate the uptake of Mitoridine into cells, contributing to its high bioavailability. Once inside the cells, Mitoridine can bind to various proteins, influencing its localization and accumulation. These interactions are crucial for understanding the compound’s pharmacodynamics and therapeutic potential .
Subcellular Localization
The subcellular localization of Mitoridine is an important factor in determining its activity and function. Mitoridine has been found to localize to specific compartments within the cell, such as the mitochondria and the nucleus. This localization is mediated by targeting signals and post-translational modifications that direct Mitoridine to these compartments. The presence of Mitoridine in these specific locations can influence its interactions with other biomolecules and its overall cellular effects .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de la Mitoridina implica la reacción de 2-amino-1-(2’,5’-dimetoxifenil) etanol con una glicina N-protegida en presencia de 1,1’-carbonildiimidazol (CDI). El grupo protector amino se elimina posteriormente por desprotección . Este proceso es eficiente y rentable, garantizando la seguridad ya que todos los intermediarios y reactivos no representan riesgos significativos.
Métodos de producción industrial: En entornos industriales, la Mitoridina se produce a menudo como su sal de clorhidrato. El proceso implica la reacción adicional de Mitoridina con un ácido farmacéuticamente aceptable para formar clorhidrato de Mitoridina .
3. Análisis de las reacciones químicas
Tipos de reacciones: La Mitoridina experimenta diversas reacciones químicas, que incluyen:
Oxidación: Implica la conversión de Mitoridina a su metabolito activo, desglimidodrina.
Reducción: No se observa comúnmente en la Mitoridina.
Sustitución: Implica principalmente la sustitución de grupos funcionales durante su síntesis.
Reactivos y condiciones comunes:
Oxidación: Utiliza enzimas como el citocromo P450 para la conversión a desglimidodrina.
Sustitución: Implica reactivos como 1,1’-carbonildiimidazol (CDI) y aminoácidos protegidos.
Principales productos formados:
Desglimidodrina: El principal metabolito activo formado por oxidación.
4. Aplicaciones en investigación científica
La Mitoridina tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como compuesto modelo en el estudio de agentes vasoconstrictores.
Biología: Se ha investigado por sus efectos en el sistema nervioso autónomo.
Industria: Se utiliza en la formulación de productos farmacéuticos dirigidos a la regulación de la presión arterial.
Análisis De Reacciones Químicas
Types of Reactions: Mitoridine undergoes various chemical reactions, including:
Oxidation: Involves the conversion of Mitoridine to its active metabolite, desglymidodrine.
Reduction: Not commonly observed in Mitoridine.
Substitution: Primarily involves the substitution of functional groups during its synthesis.
Common Reagents and Conditions:
Oxidation: Utilizes enzymes such as cytochrome P450 for the conversion to desglymidodrine.
Substitution: Involves reagents like 1,1’-carbonyldiimidazole (CDI) and protected amino acids.
Major Products Formed:
Desglymidodrine: The primary active metabolite formed through oxidation.
Aplicaciones Científicas De Investigación
Mitoridine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying vasopressor agents.
Biology: Investigated for its effects on the autonomic nervous system.
Medicine: Primarily used to treat orthostatic hypotension and other conditions related to low blood pressure.
Industry: Utilized in the formulation of pharmaceuticals targeting blood pressure regulation.
Comparación Con Compuestos Similares
Fludrocortisone: Another agent used to treat orthostatic hypotension, but it works by increasing sodium retention and blood volume.
Uniqueness of Mitoridine: Mitoridine’s uniqueness lies in its direct action on alpha-adrenergic receptors, providing a rapid and effective increase in blood pressure. Unlike fludrocortisone, which affects blood volume, or droxidopa, which relies on conversion to norepinephrine, Mitoridine directly stimulates vasoconstriction .
Propiedades
IUPAC Name |
(9R,12R,13Z,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-10-9-22-13-7-11(10)16-14(22)8-20(19(16)24)12-5-4-6-15(23)17(12)21(2)18(13)20/h3-6,11,13-14,16,18,23H,7-9H2,1-2H3/b10-3+/t11-,13?,14-,16-,18-,20?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLPFXAEVKKWTK-JTJLKIRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2C3CC1C4C2CC5(C3N(C6=C5C=CC=C6O)C)C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\CN2[C@H]3CC45[C@H](C2C[C@@H]1[C@@H]3C4=O)N(C6=C5C=CC=C6O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Mitoridine's presence in Rauvolfia tetraphylla?
A1: Research suggests that Mitoridine, alongside other indole alkaloids, is not uniformly distributed within the Rauvolfia tetraphylla plant. Using Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI), researchers observed that Mitoridine primarily accumulates in the fruit coat of R. tetraphylla. While the exact implications of this localized distribution are yet to be fully elucidated, it provides insights into the potential role of Mitoridine during fruit development and its possible contribution to seed dispersal or defense mechanisms.
Q2: Has Mitoridine been isolated from other Rauvolfia species, and what other compounds are often found alongside it?
A2: Yes, besides Rauvolfia tetraphylla, Mitoridine has been successfully isolated from Rauvolfia vomitoria. The extraction process from R. vomitoria roots yielded fourteen other indole alkaloids, including Reserpine, Ajmaline, and Yohimbine. The co-occurrence of these alkaloids suggests a shared biosynthetic pathway and potential synergistic activities.
Q3: What analytical techniques are commonly employed to identify and quantify Mitoridine?
A3: Ultra Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI/MS) is a key technique for analyzing Mitoridine and other indole alkaloids in Rauvolfia species. This method allows for separation, identification, and quantification of individual alkaloids based on their mass-to-charge ratio and retention time, providing valuable data for chemotaxonomic studies and investigations into the plant's phytochemical profile.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1436108.png)
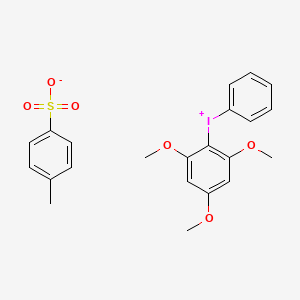
![N-[(RS)-2-Carbamoyl-2-hydroxy-ethyl]-Val-Leu-anilide](/img/structure/B1436111.png)
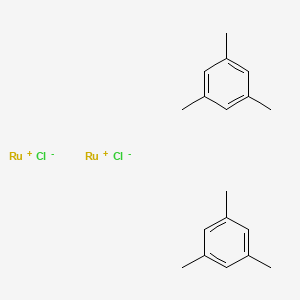
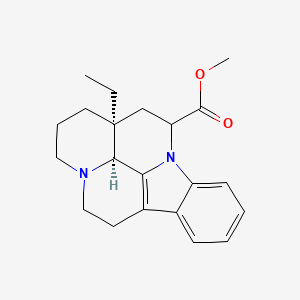
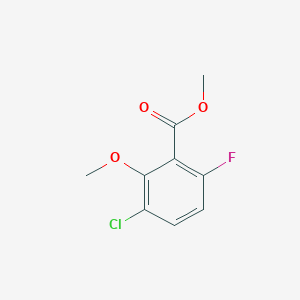
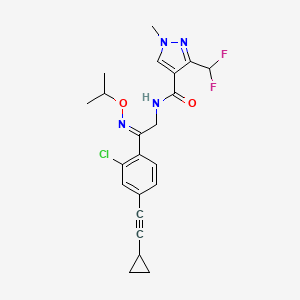
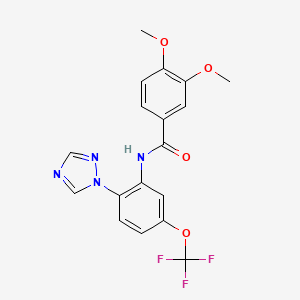
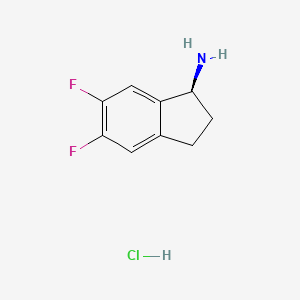
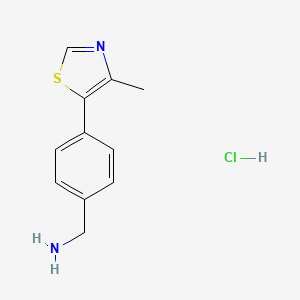
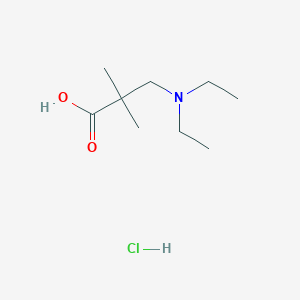
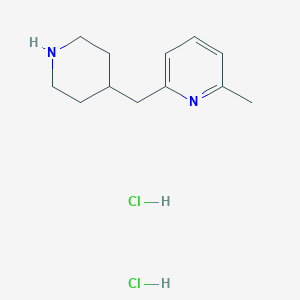
![[1,2,4]Triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/structure/B1436129.png)
![N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine](/img/structure/B1436131.png)
